molecular formula C8H9BrN2O2 B169346 Ethyl 2-(5-bromopyrimidin-4-yl)acetate CAS No. 185030-22-2

Ethyl 2-(5-bromopyrimidin-4-yl)acetate

Cat. No. B169346
M. Wt: 245.07 g/mol
InChI Key: CIBIEVCWIOPJMU-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromopyrimidin-4-yl)acetate is a chemical compound with the CAS Number: 185030-22-2 . It has a molecular weight of 245.08 . The IUPAC name for this compound is ethyl (5-bromo-4-pyrimidinyl)acetate .


Molecular Structure Analysis

The InChI code for Ethyl 2-(5-bromopyrimidin-4-yl)acetate is 1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 . The Canonical SMILES structure is CCOC(=O)CC1=NC=NC=C1Br .


Physical And Chemical Properties Analysis

Ethyl 2-(5-bromopyrimidin-4-yl)acetate has a molecular weight of 245.07 g/mol . It has a XLogP3-AA value of 1.1, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 243.98474 g/mol . The topological polar surface area is 52.1 Ų . The compound has a complexity of 178 .

Scientific Research Applications

Synthesis and Structural Analysis Ethyl 2-(5-bromopyrimidin-4-yl)acetate and its derivatives have been synthesized and analyzed for their molecular structure and vibrational spectra. For example, a derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was synthesized, and its structure was analyzed using single-crystal X-ray analysis and vibrational spectral studies. This compound's molecular structure was optimized based on Density Functional Theory (DFT) calculations (Luo et al., 2019).

Chemical Synthesis and Pharmacological Applications The compound has been used in the synthesis of various pharmacologically active molecules. For instance, ethyl 5-bromopyrimidine-4-carboxylate was synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines and used for the preparation of potent CK2 inhibitors, showcasing an interesting application of radical chemistry (Regan et al., 2012).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

ethyl 2-(5-bromopyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBIEVCWIOPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(5-bromopyrimidin-4-yl)acetate

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